molecular formula C14H16ClNO3 B14239472 N-(4-Chlorobutyl)-7-methoxy-1-benzofuran-2-carboxamide CAS No. 502710-71-6

N-(4-Chlorobutyl)-7-methoxy-1-benzofuran-2-carboxamide

Katalognummer: B14239472
CAS-Nummer: 502710-71-6
Molekulargewicht: 281.73 g/mol
InChI-Schlüssel: JICSJORKIORQKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chlorobutyl)-7-methoxy-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a 4-chlorobutyl group and a methoxy group attached to the benzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobutyl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the reaction of 7-methoxy-1-benzofuran-2-carboxylic acid with 4-chlorobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques. The use of continuous flow reactors and automated systems can also enhance the scalability and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chlorobutyl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-Chlorobutyl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with bacterial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Chlorobutyl)-1-benzofuran-2-carboxamide
  • N-(4-Chlorobutyl)-7-hydroxy-1-benzofuran-2-carboxamide
  • N-(4-Chlorobutyl)-7-ethoxy-1-benzofuran-2-carboxamide

Uniqueness

N-(4-Chlorobutyl)-7-methoxy-1-benzofuran-2-carboxamide is unique due to the presence of both the 4-chlorobutyl and methoxy groups, which confer specific chemical and biological properties. The methoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets. The 4-chlorobutyl group may contribute to its reactivity and ability to undergo various chemical transformations .

Eigenschaften

CAS-Nummer

502710-71-6

Molekularformel

C14H16ClNO3

Molekulargewicht

281.73 g/mol

IUPAC-Name

N-(4-chlorobutyl)-7-methoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C14H16ClNO3/c1-18-11-6-4-5-10-9-12(19-13(10)11)14(17)16-8-3-2-7-15/h4-6,9H,2-3,7-8H2,1H3,(H,16,17)

InChI-Schlüssel

JICSJORKIORQKZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.